

# (3-Methoxypyridin-2-YL)methanamine dihydrochloride properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3-Methoxypyridin-2-YL)methanamine

Cat. No.: B1462797

[Get Quote](#)

An In-Depth Technical Guide to **(3-Methoxypyridin-2-YL)methanamine** Dihydrochloride: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(3-Methoxypyridin-2-YL)methanamine** dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry. The strategic placement of its methoxy, aminomethyl, and pyridine nitrogen functionalities provides a unique combination of physicochemical properties and synthetic versatility. The pyridine core is a well-established "privileged scaffold," found in a multitude of FDA-approved drugs, where it often imparts desirable pharmacokinetic properties and serves as a key interaction motif with biological targets.<sup>[1][2][3][4]</sup> This guide offers a comprehensive technical overview of the compound's properties, a validated synthesis approach, its core applications in drug design, and rigorous safety and handling protocols to empower researchers in its effective utilization.

## Physicochemical and Computational Properties

**(3-Methoxypyridin-2-YL)methanamine** is most commonly supplied as a stable dihydrochloride salt, which enhances its shelf-life and handling characteristics compared to the free base. The properties of both the dihydrochloride salt and the corresponding free base are summarized below for comprehensive reference.

Property	(3-Methoxypyridin-2-YL)methanamine Dihydrochloride	(3-Methoxypyridin-2-YL)methanamine (Free Base)	Reference(s)
CAS Number	1276056-71-3	595560-87-5	[5]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub> O	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	[5]
Molecular Weight	211.09 g/mol	138.17 g/mol	[5]
SMILES	COC1=C(CN)N=CC=C1.Cl.Cl	COC1=C(N=CC=C1)CN	[5][6]
Boiling Point	N/A (Salt)	228.6 °C	
Density	N/A (Salt)	1.09 g/cm <sup>3</sup>	
Flash Point	N/A (Salt)	92.0 °C	
Storage Conditions	Sealed in dry, 2-8°C, under inert atmosphere	2-8°C, close container well	[5]

## Computational Descriptors (Free Base)

Computational modeling provides insights into the molecule's behavior in biological systems.

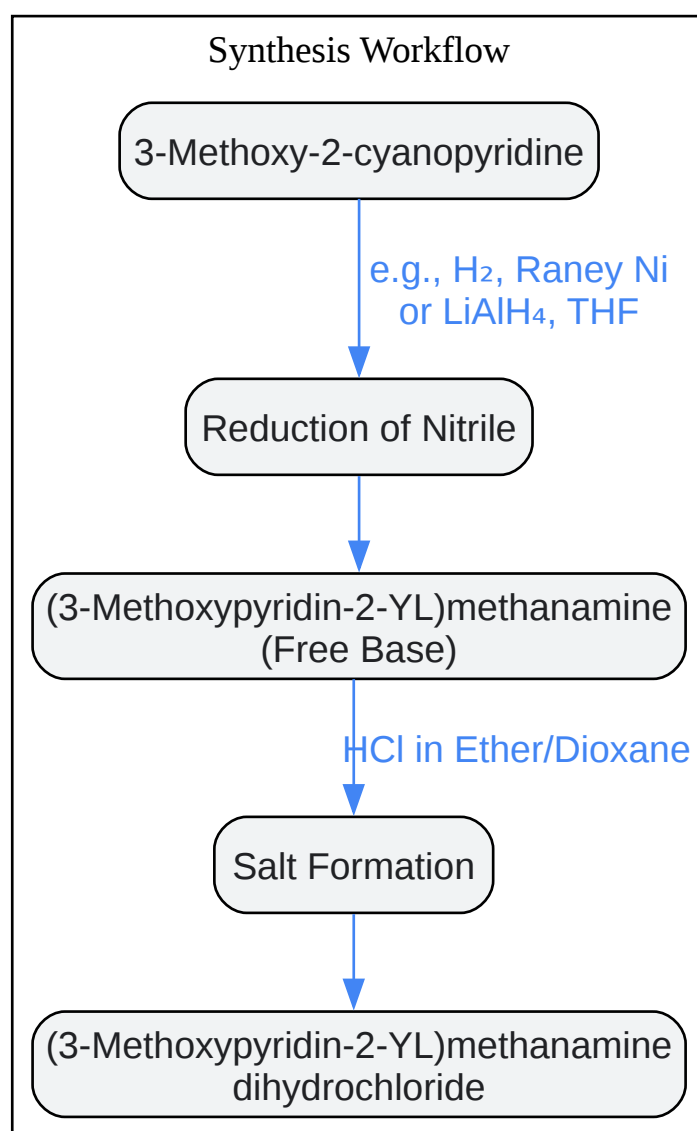
Descriptor	Value	Reference(s)
Topological Polar Surface Area (TPSA)	48.14 Å <sup>2</sup>	[5]
LogP (Predicted)	1.39	[5]
Hydrogen Bond Acceptors	3	[5]
Hydrogen Bond Donors	1	[5]
Rotatable Bonds	2	[5]

## Synthesis and Purification

The synthesis of **(3-Methoxypyridin-2-YL)methanamine** typically proceeds from a readily available precursor, 3-methoxy-2-cyanopyridine. The key transformation is the reduction of the nitrile (cyanide) group to a primary amine. This is a robust and widely employed method in organic synthesis for accessing aminomethylpyridines.

## Proposed Synthetic Workflow

The workflow involves a single, high-yielding reduction step followed by salt formation for purification and stabilization.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from cyanopyridine to the target dihydrochloride.

## Representative Experimental Protocol: Reduction of 3-Methoxy-2-cyanopyridine

Disclaimer: This protocol is a representative example based on standard literature procedures for nitrile reduction. Researchers must conduct their own risk assessment and optimization.

Materials:

- 3-Methoxy-2-cyanopyridine
- Anhydrous Tetrahydrofuran (THF)
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous Diethyl Ether
- Deionized Water
- Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hydrochloric Acid (2M solution in diethyl ether)
- Argon or Nitrogen gas supply

Procedure:

- Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (1.2 eq.) suspended in anhydrous THF under an inert atmosphere.
- Addition of Starting Material: A solution of 3-methoxy-2-cyanopyridine (1.0 eq.) in anhydrous THF is added dropwise to the stirred  $\text{LiAlH}_4$  suspension at  $0^\circ\text{C}$  (ice bath).
  - Causality: The slow, cooled addition is critical to control the highly exothermic reaction between  $\text{LiAlH}_4$  and the nitrile, preventing dangerous temperature spikes and side reactions.

- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- **Workup (Fieser Method):** The reaction is cooled to 0°C and quenched sequentially by the careful, dropwise addition of:
  - 'x' mL of water (where 'x' is the grams of LiAlH<sub>4</sub> used)
  - 'x' mL of 15% aqueous NaOH
  - '3x' mL of water
  - **Self-Validation:** This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the isolation of the product compared to an acid quench.
- **Isolation of Free Base:** The resulting slurry is stirred vigorously for 30 minutes, then filtered through a pad of Celite. The filter cake is washed thoroughly with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated under reduced pressure to yield **(3-Methoxypyridin-2-YL)methanamine** as a crude oil (the free base).
- **Salt Formation and Purification:** The crude free base is redissolved in a minimal amount of anhydrous diethyl ether. A 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven to afford **(3-Methoxypyridin-2-YL)methanamine** dihydrochloride.
  - **Trustworthiness:** Conversion to the dihydrochloride salt serves a dual purpose: it provides a crystalline, easily handled solid and acts as the final purification step, as impurities often remain in the acidic mother liquor.

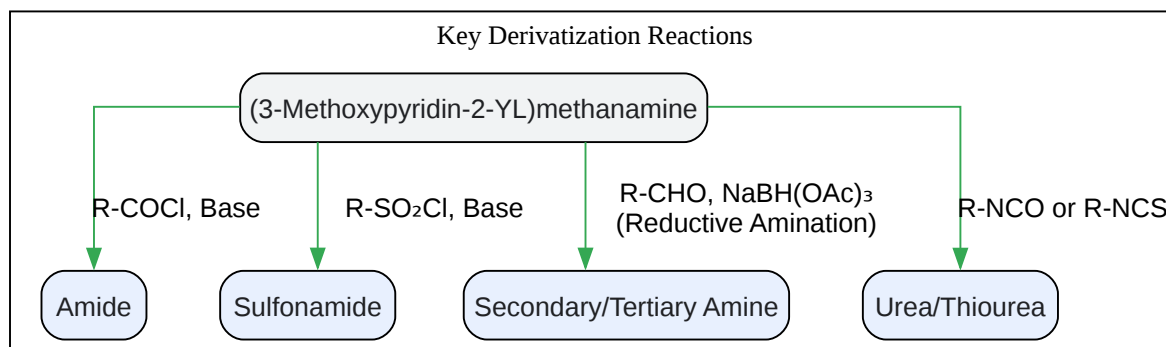
## Core Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The primary amine is a nucleophilic handle for a vast array of chemical transformations, while the methoxypyridine

core is a recognized pharmacophore that can enhance drug-like properties.[7][8]

## Synthetic Utility of the Primary Amine

The aminomethyl group is a gateway to several key functional groups used in drug molecules.



[Click to download full resolution via product page](#)

Caption: Common synthetic transformations of the aminomethyl group.

## Role as a Privileged Scaffold in Drug Design

The methoxypyridine motif is frequently found in small molecule inhibitors, particularly those targeting kinases. The nitrogen atom can act as a hydrogen bond acceptor, while the methoxy group can influence solubility, metabolic stability, and ring electronics.

- **Kinase Inhibitors:** Research into novel PI3K/mTOR dual inhibitors has utilized N-(2-methoxypyridin-3-yl)benzenesulfonamide scaffolds, demonstrating the viability of this core structure for engaging kinase active sites.[9] Similarly, compounds containing a 3-methoxy-2-aminopyridine core were identified as potent inhibitors of the oncogenic kinase bRAF.[10]
- **Metabolic Stability:** The position of the methoxy group can be strategically chosen to block sites of metabolic oxidation, a critical step in optimizing drug candidates and reducing the formation of reactive metabolites.[10]

- Physicochemical Properties: As a weakly basic heterocycle, the pyridine ring can improve aqueous solubility and permeability, key factors in achieving good oral bioavailability.[\[2\]](#)

## Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **(3-Methoxypyridin-2-YL)methanamine** dihydrochloride is essential. The following information is consolidated from multiple safety data sheets for related compounds.

### Hazard Identification and GHS Classification

Hazard Class	GHS Code	Signal Word	Hazard Statement	Reference(s)
Skin Corrosion / Irritation (Category 2)	H315	Warning	Causes skin irritation	
Serious Eye Damage / Eye Irritation (Category 1/2A)	H318/H319	Danger/Warning	Causes serious eye damage/irritation	
Specific Target Organ Toxicity (Single Exposure)	H335	Warning	May cause respiratory irritation	

## Safe Handling Protocol

### 1. Engineering Controls:

- Always handle this compound within a certified chemical fume hood to keep airborne concentrations low.
- Ensure an eyewash station and safety shower are immediately accessible.

### 2. Personal Protective Equipment (PPE):

- Hand Protection: Wear nitrile or neoprene gloves. Dispose of contaminated gloves after use.

- Eye Protection: Use chemical safety goggles or a face shield.
- Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.

### 3. Handling Procedures:

- Avoid breathing dust. Avoid all contact with skin, eyes, and clothing.
- Use a spatula for transfers. Avoid creating dust clouds.
- Wash hands thoroughly after handling, before breaks, and at the end of the workday.

## First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

## Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- The recommended storage temperature is 2-8°C.[5]
- The compound may be hygroscopic; store under an inert gas (Argon or Nitrogen) for long-term stability.

## Conclusion



**(3-Methoxypyridin-2-yl)methanamine** dihydrochloride is more than a simple chemical; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined properties, accessible synthesis, and proven utility as a scaffold for high-value biological targets make it an indispensable resource for drug discovery programs. This guide provides the foundational knowledge required for its safe and effective application in the laboratory, empowering scientists to leverage its full potential in the creation of next-generation therapeutics.

## References

- Saeed, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]
- Taylor & Francis. (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
- ResearchGate. Pyridine: the scaffolds with significant clinical diversity. [Link]
- The Royal Society of Chemistry.
- National Institutes of Health.
- The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. [Link]
- PubChemLite. **(3-methoxypyridin-2-yl)methanamine** (C7H10N2O). [Link]
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
- American Elements. **(3-Methoxypyridin-2-yl)methanamine** hydrochloride. [Link]
- National Institutes of Health. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. [Link]
- PubMed. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. [Link]
- PubMed Central. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. [Link]
- European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl. [Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - (3-methoxypyridin-2-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3-Methoxypyridin-2-YL)methanamine dihydrochloride properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1462797#3-methoxypyridin-2-yl-methanamine-dihydrochloride-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)